molecular formula C18H15FN6O2S B2720934 1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904413-38-2

1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2720934
CAS No.: 1904413-38-2
M. Wt: 398.42
InChI Key: VGFCHCJZWIWRDR-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a triazole ring linked to a thienopyrimidinone scaffold via a carboxamide bridge. Its structure combines a fluorophenyl group (enhancing lipophilicity and metabolic stability) with a methyl-substituted triazole and a 4-oxothieno[3,2-d]pyrimidine moiety, which is associated with kinase inhibition and antimicrobial activity in analogous compounds . While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest synthetic routes involving amide coupling (e.g., using EDC·HCl/HOBt ) and click chemistry for triazole formation .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2S/c1-11-15(22-23-25(11)13-4-2-12(19)3-5-13)17(26)20-7-8-24-10-21-14-6-9-28-16(14)18(24)27/h2-6,9-10H,7-8H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCHCJZWIWRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1904413-38-2) is a complex organic compound characterized by multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN6O2SC_{18}H_{15}FN_{6}O_{2}S with a molecular weight of approximately 398.4 g/mol. The unique arrangement of functional groups, including a triazole ring, a pyrimidine derivative, and a thieno moiety, contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC18H15FN6O2SC_{18}H_{15}FN_{6}O_{2}S
Molecular Weight398.4 g/mol
CAS Number1904413-38-2

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression, such as VEGFR-2 and AKT. In vitro studies suggest that it can induce apoptosis in cancer cells by disrupting these signaling pathways .
  • Antiviral Activity : The thieno[3,2-d]pyrimidine moiety is known for its antiviral properties, making this compound a candidate for further research in antiviral therapies.

Anticancer Activity

A study evaluated the anticancer activity of related thiophene derivatives, revealing promising results for compounds with similar structures. For instance:

  • Compound : 6-Amino-thieno[3,2-d]pyrimidin
    • Activity : Antiviral
    • IC50 Values : Demonstrated effective inhibition against liver cell carcinoma with IC50 values ranging from 0.075 to 0.126 μM for kinase inhibition.

Interaction Studies

The presence of the fluorophenyl group enhances binding affinity to biological targets and improves metabolic stability. This structural feature is crucial for the pharmacological efficacy of the compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on Triazole Derivatives : Research on triazole derivatives indicated their potential as anticancer agents due to their ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival .
  • Mechanistic Evaluations : Further investigation into the mechanism revealed that these compounds could lead to cell cycle arrest and apoptosis induction in various cancer cell lines. For example:
    • Cell Cycle Analysis : Flow cytometry data indicated that certain derivatives caused significant accumulation of cells in the S phase, suggesting effective cell cycle disruption leading to apoptosis .

Scientific Research Applications

Structure

The chemical structure of 1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

C19H16FN5O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including liver cell carcinoma . It acts by targeting specific pathways such as VEGFR-2 and AKT, leading to apoptosis.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been reported to possess significant antibacterial and antifungal properties . Further studies are needed to evaluate its efficacy against specific pathogens.

Antiviral Activity

Preliminary data suggest that the thieno-pyrimidine component may confer antiviral properties to the compound. Derivatives with similar structures have been shown to inhibit viral replication in vitro .

Case Study 1: Anticancer Screening

A study published in MDPI demonstrated the anticancer activity of a related thiophene derivative that inhibited proliferation in liver cancer cells. The mechanism involved apoptosis induction through specific signaling pathways .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of a related triazole derivative highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Triazole-thienopyrimidinone 4-Fluorophenyl, methyl-triazole, 4-oxothienopyrimidine Hypothesized kinase inhibition or antimicrobial activity (based on analogs)
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-oxazole Ethoxyphenyl, oxazole, 2-fluorophenyl Increased solubility due to ethoxy group; potential CNS activity
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide Pyrazole-urea Bis(4-fluorophenyl), urea linkage Enhanced hydrogen bonding; possible protease inhibition
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine-triazole Cyclopropyl-triazole, difluorobenzyl Anticancer activity reported in similar scaffolds
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazolyl-pyrazole Carbothioamide (vs. carboxamide), 4-methylphenyl Improved metabolic stability due to thioamide group

Key Findings from Comparative Analysis

Impact of Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins, similar to analogs in and .

Role of the Thienopyrimidinone Scaffold: The 4-oxothieno[3,2-d]pyrimidine moiety may confer kinase inhibitory properties, as seen in pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53 in ) .

Triazole vs. Pyrazole Cores : Triazole-containing compounds (e.g., ) generally exhibit better metabolic stability than pyrazole analogs due to reduced oxidative degradation .

Carboxamide vs. Carbothioamide : Replacement of the carboxamide with a carbothioamide () may alter solubility and bioavailability, though this requires experimental validation .

Methodological Considerations

  • Synthetic Routes : Amide coupling (EDC·HCl/HOBt) and copper-catalyzed azide-alkyne cyclization (CuAAC) are common for triazole-carboxamide synthesis .
  • Structural Characterization : NMR (1H, 19F) and X-ray crystallography (SHELX refinements) are critical for confirming regiochemistry and stereochemistry .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation reactions to form the thienopyrimidinone core, followed by functionalization with fluorophenyl and triazole-carboxamide groups.
  • Cyclization and coupling steps (e.g., using sodium azide for triazole ring formation, as seen in analogous triazole-carboxamide syntheses) .
    Challenges :
  • Low solubility of intermediates in aqueous systems, requiring polar aprotic solvents like DMF or DMSO.
  • Purification difficulties due to byproducts; reverse-phase HPLC or column chromatography is critical .

Basic: How is structural characterization performed for this compound?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters in the thienopyrimidinone and triazole moieties .
  • Spectroscopic methods :
    • 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.5 ppm, methyl groups at δ ~2.5 ppm).
    • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z for C₁₉H₁₆FN₇O₂S) .

Advanced: How can researchers optimize solubility for in vitro assays?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the triazole or ethyl linker without disrupting target binding .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain compound stability while improving aqueous solubility .
  • Nanoparticle formulation : Encapsulation with polylactic-co-glycolic acid (PLGA) enhances bioavailability for cellular uptake studies .

Advanced: What methodologies resolve contradictions in reported bioactivity data?

  • Assay standardization :
    • Use isogenic cell lines to control for genetic variability in target expression (e.g., kinase or protease assays).
    • Validate potency via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Metabolic stability analysis : Assess liver microsome stability to rule out false negatives from rapid degradation .

Advanced: How to design experiments for target identification?

  • In silico docking : Use Schrödinger Suite or AutoDock Vina to model interactions with potential targets (e.g., kinase ATP-binding pockets or protease active sites) .
  • Chemical proteomics :
    • Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • Validate hits via CRISPR-Cas9 knockout followed by dose-response assays .

Advanced: How to address crystallographic disorder in the thienopyrimidinone core?

  • Refinement strategies :
    • Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement for sulfur and oxygen atoms .
    • Use TWIN/BASF commands for twinned crystals, common in heterocyclic systems due to packing symmetry .
  • Data collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts .

Advanced: What are best practices for in vivo pharmacokinetic studies?

  • Dosing formulation : Prepare suspensions in 0.5% methylcellulose for oral gavage or intravenous delivery in saline .
  • Analytical quantification : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization for plasma/tissue samples (LLOQ ~1 ng/mL) .
  • Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites via UPLC-QTOF .

Advanced: How to validate off-target effects in phenotypic assays?

  • Selectivity panels : Screen against related enzymes (e.g., kinase or cytochrome P450 families) at 10 µM .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways unrelated to the primary target .

Advanced: What computational tools predict metabolic hotspots?

  • Software : Use MetaSite (Molecular Discovery) or StarDrop’s P450 module to identify vulnerable sites (e.g., triazole methyl or fluorophenyl groups) .
  • MD simulations : Analyze binding pose flexibility with GROMACS to predict sites of enzymatic oxidation .

Advanced: How to troubleshoot low reproducibility in biological assays?

  • Batch variability : Characterize compound purity (>95% by HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .
  • Environmental controls : Maintain consistent cell passage numbers and serum lot for cell-based assays .

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